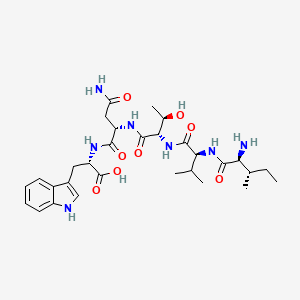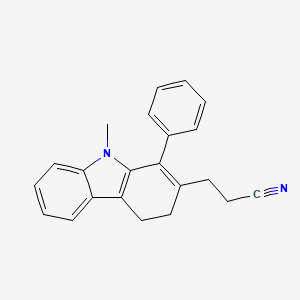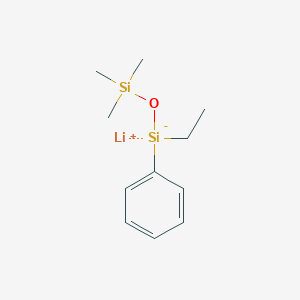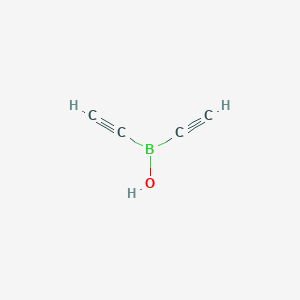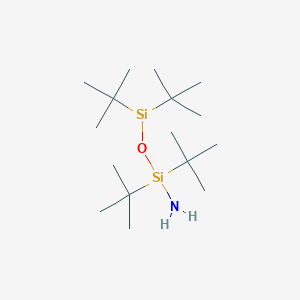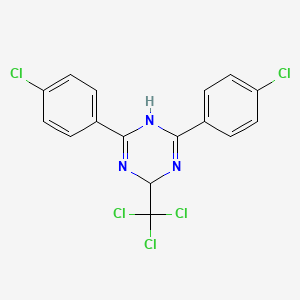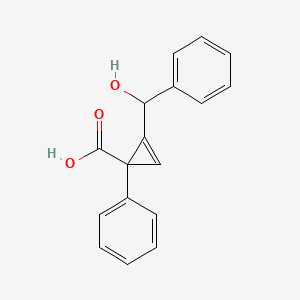
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- is a complex organic compound characterized by its unique cyclopropene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylacetylene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The subsequent introduction of the carboxylic acid and hydroxyphenylmethyl groups can be achieved through various organic reactions, such as Friedel-Crafts acylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carboxylic acid group produces alcohols.
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- exerts its effects involves interactions with specific molecular targets. The cyclopropene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxyphenylmethyl and phenyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- is unique due to the presence of both hydroxyphenylmethyl and phenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups with the cyclopropene ring structure provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
824425-21-0 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c18-15(12-7-3-1-4-8-12)14-11-17(14,16(19)20)13-9-5-2-6-10-13/h1-11,15,18H,(H,19,20) |
InChI Key |
DTDDCUGYPMAHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC2(C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


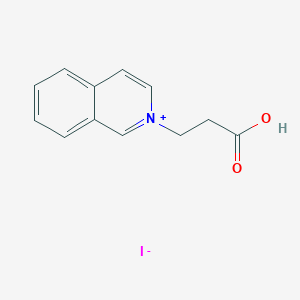

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
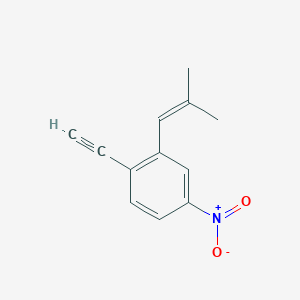
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)


